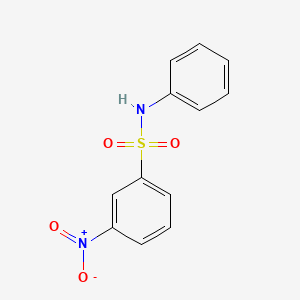

Benzenesulfonamide, 3-nitro-N-phenyl-

Description

BenchChem offers high-quality Benzenesulfonamide, 3-nitro-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 3-nitro-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJDTNIWMQCOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067414 | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28791-26-6 | |

| Record name | 3-Nitro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28791-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028791266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitro-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZENESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GGH3B4BT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Sulfonamide Chemistry and Its Relevance to Benzenesulfonamide, 3 Nitro N Phenyl

The journey of sulfonamides began not in medicine, but in the dye industry. In the early 20th century, chemists at Bayer AG were investigating coal-tar dyes for their potential to selectively bind to and affect organisms. This research led to the groundbreaking discovery in 1932 by Gerhard Domagk that a red dye named Prontosil possessed remarkable antibacterial properties. It was later found that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of antibacterial chemotherapy and sparked a "sulfa craze." mdpi.comnih.govnih.gov

This intense period of research led to the synthesis of thousands of sulfanilamide derivatives, as scientists explored how modifying the core structure could enhance efficacy and broaden the spectrum of activity. The general structure of these compounds features a central benzenesulfonamide (B165840) core. Substitutions are typically made on the amide nitrogen (N1) and the para-amino group (N4). bldpharm.comBenzenesulfonamide, 3-nitro-N-phenyl- is a derivative of this core structure, though it lacks the para-amino group characteristic of the original antibacterial sulfa drugs. Instead, its significance lies in the fields of chemical synthesis and materials science, a path diverged from its early medicinal relatives.

Overview of Benzenesulfonamide, 3 Nitro N Phenyl Within the Broader Class of Sulfonamide Derivatives

Benzenesulfonamide (B165840), 3-nitro-N-phenyl- belongs to the class of N-substituted benzenesulfonamides. Its fundamental structure consists of a benzene (B151609) ring substituted with a sulfonamide group, which is in turn bonded to a phenyl group at the nitrogen atom. A nitro group (NO2) is positioned at the meta-position (carbon-3) of the benzenesulfonyl ring.

The properties of sulfonamide derivatives are heavily influenced by the nature of the substituents on both the aromatic ring and the sulfonamide nitrogen. The presence of the N-phenyl group and the 3-nitro group on the benzenesulfonyl moiety defines the specific chemical characteristics and potential applications of Benzenesulfonamide, 3-nitro-N-phenyl- .

While specific research applications for Benzenesulfonamide, 3-nitro-N-phenyl- are not extensively documented in publicly available literature, its structure suggests its utility as a synthetic intermediate or a scaffold for creating more complex molecules. For instance, it is available as a research chemical, and methods for its analysis by high-performance liquid chromatography (HPLC) have been developed. nih.gov

To understand its properties, we can examine closely related and more thoroughly studied analogs. For example, the synthesis of various N-(methoxyphenyl)-nitrobenzenesulfonamides involves the reaction of a nitrobenzenesulfonyl chloride with an appropriate aniline (B41778) derivative. mdpi.com A general synthesis for a compound like Benzenesulfonamide, 3-nitro-N-phenyl- would likely involve the reaction of 3-nitrobenzenesulfonyl chloride with aniline.

Table 1: Physicochemical Properties of Benzenesulfonamide, 3-nitro-N-phenyl- and a Related Compound

| Property | Benzenesulfonamide, 3-nitro-N-phenyl- | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |

| CAS Number | 28791-26-6 nih.gov | Not specified |

| Molecular Formula | C12H10N2O4S | C13H12N2O5S |

| Molecular Weight | 278.28 g/mol | 308.31 g/mol |

| Melting Point | Not available | 133–134 °C mdpi.com |

| Appearance | Not available | Not specified |

This table is interactive. Click on the headers to sort.

Significance of Nitro and Phenyl Substituted Benzenesulfonamides in Contemporary Research

Classical Synthesis Routes for Benzenesulfonamide, 3-nitro-N-phenyl-

The traditional synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- is typically achieved through well-established, sequential reactions that build the molecule in a step-by-step fashion. These methods prioritize the use of readily available starting materials and common laboratory reagents.

Multi-step Reaction Sequences for Core Structure Formation

The most direct and classical multi-step synthesis for the core structure of Benzenesulfonamide, 3-nitro-N-phenyl- involves a two-step process. This sequence begins with the formation of a key intermediate, 3-nitrobenzenesulfonyl chloride, which already contains the desired nitro group in the correct position. This intermediate is then reacted with aniline (B41778) to form the final product. This approach is favored because it provides excellent control over the regiochemistry of the nitro group.

An alternative, though less direct, sequence would involve first synthesizing N-phenylbenzenesulfonamide and then introducing the nitro group. However, this route presents challenges in controlling the position of nitration, as will be discussed further.

Introduction of the Nitro Group via Nitration Reactions

The introduction of the nitro group is a critical step that defines the "3-nitro" aspect of the compound's identity.

Direct Synthesis from Nitrobenzene (B124822): The most efficient classical method involves starting with nitrobenzene, where the nitro group is already present. This starting material undergoes chlorosulfonation to produce 3-nitrobenzenesulfonyl chloride. prepchem.comgoogle.com This strategy is highly effective as the nitro group on the benzene (B151609) ring acts as a meta-director during the electrophilic aromatic substitution, guiding the incoming chlorosulfonyl group to the desired position 3.

Nitration of a Precursor: An alternative approach is the nitration of N-phenylbenzenesulfonamide. In this scenario, the N-phenylbenzenesulfonamide molecule has two aromatic rings that can undergo nitration. The -SO2NH- bridge complicates the reaction's selectivity. The sulfonyl group (-SO2-) is strongly deactivating and a meta-director for its attached benzene ring. Conversely, the amine (-NH-) part of the bridge activates the N-phenyl ring, directing incoming electrophiles to the ortho and para positions. stackexchange.com Consequently, nitration of N-phenylbenzenesulfonamide would preferentially occur at the para-position of the aniline ring, not the desired meta-position of the benzenesulfonyl ring, making this route unsuitable for synthesizing the 3-nitro isomer. stackexchange.com

Formation of the Sulfonamide Moiety through Sulfonation and Amination

The sulfonamide group (-SO2NH-) is central to the molecule's structure and is typically formed through a two-stage process involving sulfonation followed by amination.

Sulfonation: The synthesis of the key intermediate, 3-nitrobenzenesulfonyl chloride, is achieved by reacting nitrobenzene with chlorosulfonic acid. prepchem.com Thionyl chloride is often added to the reaction mixture to improve the conversion and yield. google.com This electrophilic substitution reaction positions the sulfonyl chloride group at the meta position relative to the nitro group. A reported procedure involves the dropwise addition of nitrobenzene to chlorosulfonic acid at elevated temperatures, followed by treatment with thionyl chloride, resulting in a high yield of the desired product. prepchem.comgoogle.com

Table 1: Synthesis of 3-nitrobenzenesulfonyl chloride

| Reactant 1 | Reactant 2 | Additional Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | Chlorosulfonic Acid | Thionyl Chloride | 112°C, then 70°C | ~96% | prepchem.com |

Amination: The final step in the classical sequence is the formation of the sulfonamide bond. This is achieved through the reaction of 3-nitrobenzenesulfonyl chloride with aniline. researchgate.net This is a nucleophilic substitution reaction where the primary amine group of aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is generally efficient and proceeds to completion. researchgate.net

Strategies for Phenyl Group Introduction (e.g., coupling reactions)

The introduction of the N-phenyl group is integral to the final structure.

Reaction with Aniline: As described in the classical synthesis route, the most straightforward method is the reaction of 3-nitrobenzenesulfonyl chloride with aniline. Here, aniline serves as the source of the phenyl group that becomes attached to the sulfonamide nitrogen. researchgate.netsemanticscholar.org

N-Arylation Coupling Reactions: More advanced strategies, which bridge classical and modern techniques, involve the N-arylation of 3-nitrobenzenesulfonamide. These cross-coupling reactions form a direct bond between the sulfonamide nitrogen and an aryl halide.

Ullmann Condensation: This is a classical copper-catalyzed reaction used to form carbon-nitrogen bonds. wikipedia.org It typically involves reacting a sulfonamide with an aryl halide (like bromobenzene (B47551) or iodobenzene) in the presence of a copper catalyst and a base at high temperatures. wikipedia.orgjst.go.jpnih.gov

Buchwald-Hartwig Amination: A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. acsgcipr.org This reaction couples sulfonamides with aryl halides or triflates under milder conditions than the Ullmann reaction. nih.govresearchgate.net It offers a broad substrate scope and is a powerful tool for constructing N-aryl sulfonamides. thieme-connect.comthieme-connect.de

Modern and Advanced Synthetic Approaches

To improve reaction times, yields, and environmental friendliness, modern synthetic methods have been developed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. While specific literature detailing the microwave-assisted synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- is not prominent, the principles of MAOS can be applied to the key bond-forming steps in its synthesis. Microwave irradiation can dramatically reduce reaction times by efficiently heating the solvent and reactants.

For instance, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, have been successfully performed under microwave heating, although catalyst decomposition can be a concern at higher temperatures. nih.gov Similarly, the synthesis of other nitro-aromatic compounds, like 3-nitroindoles, has been effectively achieved using rapid microwave-assisted intramolecular coupling reactions. nih.govnih.gov It is therefore highly probable that the sulfonamide formation via amination of 3-nitrobenzenesulfonyl chloride or the N-arylation coupling reactions could be significantly expedited using microwave-assisted protocols.

Catalyst-Mediated Synthetic Reactions (e.g., Copper-catalyzed cross-coupling)

Catalyst-mediated reactions are fundamental in the synthesis of N-phenylsulfonamides, offering efficient and selective routes to construct the critical S-N bond. Copper-catalyzed cross-coupling reactions are particularly prominent in this field. A direct, single-step synthesis of sulfonamides has been developed that utilizes a Copper(II) catalyst to combine (hetero)aryl boronic acids, amines, and sulfur dioxide (using DABSO as a surrogate). nih.gov This method is notable for its broad substrate scope, accommodating aryl, heteroaryl, and alkenyl boronic acids, as well as various primary and secondary amines. nih.gov

Another significant copper-catalyzed approach involves the cross-coupling of substituted benzenesulfonamides with amines. For instance, the reaction of a substituted benzenesulfonamide with an amine can be carried out using a catalytic system of Copper(I) iodide (CuI), L-proline as a ligand, and potassium phosphate (B84403) (K₃PO₄) as a base in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov This method has been successfully applied in the synthesis of benzenesulfonamide derivatives with potent anti-influenza activity. nih.gov

Furthermore, dual catalysis systems combining copper with visible light have emerged as a novel strategy. This method facilitates an S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides under redox-neutral conditions. mdpi.comnih.gov The reaction is believed to proceed through a triplet nitrene intermediate generated by visible light, which then couples with a sulfonyl radical. mdpi.comnih.gov This approach is considered efficient and mild. nih.gov

Beyond copper, palladium catalysts are also employed, especially for creating stereochemically complex molecules. Chiral palladium catalysts, such as those using the (S,S)-Trost ligand, have been used in the N-allylation of secondary sulfonamides to produce N-C axially chiral N-phenylsulfonamides with good enantioselectivity. nih.govmdpi.commdpi.com

| Catalyst System | Reactants | Reaction Type | Key Features |

| Cu(II) | Aryl boronic acid, Amine, Sulfur Dioxide (DABSO) | Three-component cross-coupling | Direct, single-step synthesis of a broad range of sulfonamides. nih.gov |

| CuI / L-proline / K₃PO₄ | Substituted benzenesulfonamide, Amine | Cross-coupling | Effective for synthesizing complex, pharmacologically active derivatives. nih.gov |

| CuCN / Ir(ppy)₃ / Visible Light | Phenylsulfinic acid, Aryl azide | Dual-catalyzed S(O)₂–N coupling | Green and economical method operating under mild, redox-neutral conditions. mdpi.comnih.gov |

| (S,S)-Trost ligand-(allyl-PdCl)₂ | Secondary sulfonamide, Allyl acetate | Asymmetric N-allylation | Produces rotationally stable N-C axially chiral sulfonamides. nih.govmdpi.com |

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is a key principle of green chemistry that aims to reduce environmental pollution and production costs. google.com These reactions, often conducted through grinding, can enhance reaction speed, selectivity, and conversion rates by eliminating the solvent, which alters the molecular environment of the reaction. google.com

One prominent solvent-free method for sulfonamide synthesis involves the mechanical grinding of reactants. For example, dibenzenesulfonimide (B1583796) can be prepared by grinding benzsulfamide and benzene sulfonyl chloride in a ball mill with solid sodium hydroxide. google.com This method avoids the use of organic solvents entirely, reducing environmental impact. google.com Similarly, N-alkyl and N-arylsulfonamides can be synthesized through the solvent-free sulfonylation of primary and secondary amines with arylsulfonyl chlorides at room temperature. sci-hub.se

Heterogeneous catalysts are also utilized in solvent-free conditions. A magnetically retrievable graphene-based nanohybrid (CoFe@rGO) has been used as a catalyst for the one-step synthesis of benzenesulfonamide derivatives from the ring-opening of N-Tosylaziridines with aromatic amines. scispace.com This method boasts short reaction times (9–24 minutes), good yields, and the ability to recycle the catalyst for multiple consecutive runs without significant loss of activity. scispace.com

| Method | Reactants | Catalyst/Conditions | Advantages |

| Mechanical Grinding | Benzsulfamide, Benzene sulfonyl chloride, Solid NaOH | Ball mill, room temperature (maintained <60°C) | Avoids organic solvents, reduces pollution and cost. google.com |

| Neat Reaction | Primary/Secondary amines, Arylsulfonyl chlorides | Room temperature | Simple, avoids solvents. sci-hub.se |

| Heterogeneous Catalysis | N-Tosylaziridine, Aromatic amines | CoFe@rGO nanohybrid, solvent-free | Short reaction times, high yields, reusable catalyst. scispace.com |

Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- Derivatives with Pharmacological Relevance

The benzenesulfonamide scaffold is a common feature in many pharmacologically active compounds. nih.gov The synthesis of derivatives, including those of Benzenesulfonamide, 3-nitro-N-phenyl-, is often geared towards discovering or optimizing therapeutic agents. researchgate.net

Strategies for Structural Modification and Diversification

The structural modification of a lead benzenesulfonamide compound is a common strategy to enhance potency, selectivity, and pharmacokinetic properties. Several key strategies are employed:

Scaffold Hopping and Bioisosteric Replacement : In drug design, a part of the molecule known to be important for binding can be replaced with a different functional group (a bioisostere) that retains the desired biological activity. For example, in the development of carbonic anhydrase inhibitors, the sulfamoyl group of a benzenesulfonamide was replaced with its carboxylic acid bioisostere. tandfonline.comnih.gov In another case, a methylindole group in an HIV-1 capsid inhibitor was replaced with a benzenesulfonamide group to improve potency and drug-like parameters. nih.gov

Systematic Substitution Analysis : A common approach involves the systematic introduction of various substituents onto the aromatic rings of the benzenesulfonamide core to probe the structure-activity relationship (SAR). In the development of anti-influenza agents, a lead compound was modified by introducing different substituents (e.g., -Cl, -CF₃) at various positions on the aniline ring, leading to analogues with significantly improved antiviral potency. nih.gov

Functional Group Transformation : Existing functional groups on a synthesized derivative can be further transformed to create a new series of compounds. For instance, a 6-O-benzenesulfonyl derivative of methyl α-D-glucopyranoside was further acylated to produce a library of 2,3,4-tri-O-acyl derivatives for antibacterial screening. researchgate.net Similarly, the nitro group of a synthesized benzenesulfonamide can be reduced via hydrogenation to the corresponding amine, providing a new set of derivatives for biological evaluation. nih.gov

These strategies allow for the creation of diverse libraries of compounds, which can be screened for activity against various biological targets, including enzymes like carbonic anhydrase and cholinesterases, or for antiviral and antibacterial properties. nih.govnih.govnih.govresearchgate.net

Purification Techniques in Benzenesulfonamide Synthesis

The isolation and purification of the final benzenesulfonamide products are critical steps to ensure their chemical identity and purity for subsequent analysis and biological testing. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Commonly employed techniques include:

Crystallization/Recrystallization : This is one of the most frequently used methods for purifying solid benzenesulfonamide derivatives. The crude product is dissolved in a suitable hot solvent (or solvent mixture) and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. Solvents such as ethanol (B145695), toluene, and acetic acid are often used. google.comrsc.org For instance, a product might be washed with water and then crystallized from ethanol to achieve high purity. rsc.org

Column Chromatography : For mixtures that are difficult to separate by crystallization, flash column chromatography over silica (B1680970) gel is a standard purification technique. nih.govgoogle.com A solvent system (eluent) is chosen that allows the components of the mixture to move through the column at different rates, enabling their separation. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Filtration and Washing : In some synthetic procedures, particularly those designed under green chemistry principles, the product may precipitate directly from the reaction mixture in a relatively pure form. rsc.org In such cases, purification may simply involve filtering the solid, followed by washing with an appropriate solvent (often water) to remove residual reagents and byproducts. rsc.org For example, in a solvent-free grinding synthesis, the reaction mass was dissolved in an organic solvent, and the byproduct NaCl was removed by filtration before the final product was crystallized from the filtrate. google.com

| Purification Technique | Description | Typical Solvents/Materials | Application Example |

| Recrystallization | Dissolving the crude solid in a hot solvent and cooling to form pure crystals. | Toluene, Ethanol, Acetic Acid, Methylene Chloride | 2-(3,3-difluorobutyl)-benzenesulfonamide was recrystallized from toluene. google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Silica Gel, various organic solvent eluents | Used to purify aryl thiazolone–benzenesulfonamide derivatives. rsc.org |

| Filtration & Washing | Simple mechanical separation of a solid product from a liquid phase, often followed by rinsing. | Water, Ethanol | A product synthesized in water was isolated by filtration after acidification, requiring no further purification. rsc.org |

Reactivity of the Nitro Group in Benzenesulfonamide, 3-nitro-N-phenyl-

The nitro group is a powerful electron-withdrawing group, a characteristic that dominates its chemical reactivity. This influence is observed in its participation in reduction reactions and its significant effect on the reactivity of the aromatic ring to which it is attached.

The most common reaction of the nitro group on an aromatic ring is its reduction to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, as it converts nitroarenes into versatile aniline derivatives. A variety of reagents and conditions can accomplish this reduction, with the choice often depending on the presence of other functional groups in the molecule. researchgate.nettandfonline.com The reduction proceeds through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. nih.gov

For Benzenesulfonamide, 3-nitro-N-phenyl-, the nitro group can be selectively reduced to yield 3-amino-N-phenylbenzenesulfonamide without affecting the stable sulfonamide linkage. Common laboratory and industrial methods for this transformation include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective. researchgate.net This method is often preferred for its clean reaction profile and high yields.

Metal-Acid Systems: The reduction can be achieved using a metal in the presence of a strong acid. rsc.org The most traditional of these is the combination of tin (Sn) metal and hydrochloric acid (HCl). nih.gov Another widely used, more economical system is iron (Fe) metal in the presence of an acid like HCl or acetic acid. researchgate.net

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of aryl nitro groups, often under milder conditions which can be beneficial for sensitive substrates. researchgate.net

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments |

|---|---|---|

| H₂ with Pd, Pt, or Ni | Typically room temperature to moderate heat, pressurized H₂ | High efficiency, clean reaction. researchgate.net |

| Fe / HCl or CH₃COOH | Refluxing acid | Economical, widely used in industry. researchgate.net |

| Sn / HCl | Acidic solution | Classic method, effective but tin waste can be problematic. nih.gov |

| SnCl₂ / HCl | Acidic solution | A milder alternative to Sn/HCl. researchgate.net |

| Sodium Hydrosulfite | Aqueous or alcoholic solution | Useful for selective reductions. researchgate.net |

The nitro group exerts a profound influence on the reactivity of its attached benzene ring towards electrophilic aromatic substitution (SₑAr). Due to its strong electron-withdrawing nature, accomplished through both inductive effects and resonance, the nitro group deactivates the aromatic ring. youtube.comorganicchemistrytutor.com This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger acids) are required for substitution to occur compared to unsubstituted benzene. researchgate.net

The deactivating effect stems from the destabilization of the positively charged carbocation intermediate (the arenium or sigma complex) that is formed during the reaction. byjus.commsu.edu The electron-withdrawing nitro group intensifies the positive charge in the intermediate, raising its energy and slowing down the rate-determining step of the reaction. msu.edu

Furthermore, the nitro group acts as a meta-director . youtube.comlibretexts.org When an electrophile attacks the ring, substitution occurs preferentially at the positions meta to the nitro group (C5 on the 3-nitrophenylsulfonyl ring). This is because the intermediates for ortho and para attack are significantly destabilized by having the positive charge placed on the carbon atom directly bonded to the electron-withdrawing nitro group. The intermediate for meta attack avoids this unfavorable arrangement, making it the most stable and the fastest-forming product. libretexts.org

Reactivity of the Sulfonamide Moiety

The sulfonamide linkage (-SO₂NH-) is a robust functional group central to the structure of many pharmaceuticals. Its reactivity is characterized by the acidity of the N-H proton and the general stability of the sulfur-nitrogen bond.

Direct nucleophilic substitution at the sulfur atom of the sulfonamide group is not a common reaction pathway. The sulfur atom is electrophilic, but it is sterically hindered and the S-N bond is strong. The most significant aspect of the sulfonamide's reactivity in this context is the acidity of the N-H proton. In the presence of a base, this proton can be removed to form a sulfonamidate anion.

This anion is a competent nucleophile. While it does not typically displace a group on its own sulfonyl sulfur, it can participate in nucleophilic substitution reactions, most notably in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl bonds with aryl halides. researchgate.netnih.gov

Cleavage of the S-N bond (hydrolysis) is possible but generally requires harsh conditions, such as strong acids or bases at elevated temperatures, or the use of potent reducing agents like lithium aluminum hydride (LiAlH₄). arkat-usa.org The presence of electron-withdrawing groups on the N-phenyl ring can make the S-N bond more susceptible to alkaline hydrolysis. arkat-usa.org

Sulfonyl transfer reactions, where the R-SO₂- group is transferred from the sulfonamide nitrogen to another nucleophile, are not characteristic of N-phenylbenzenesulfonamides under normal synthetic conditions. The formation of sulfonamides is typically achieved by reacting an amine with a more reactive sulfonyl derivative, such as a sulfonyl chloride. Reversing this process to use the sulfonamide as a sulfonylating agent is thermodynamically unfavorable due to the stability of the S-N bond.

While some intramolecular rearrangements involving sulfonyl groups have been observed under specific conditions, such as the Tyrer process for sulfanilic acid production or rearrangements of sulfamates, these are not general reactions for a stable N-aryl sulfonamide like Benzenesulfonamide, 3-nitro-N-phenyl-. chemrxiv.org

Reactions Involving Aromatic Rings

The molecule contains two distinct aromatic rings, and their reactivity is governed by the substituent they carry.

The 3-nitrobenzenesulfonyl ring is strongly deactivated by both the nitro group and the sulfonyl group, both of which are powerful electron-withdrawing groups. This makes electrophilic substitution on this ring extremely difficult. Conversely, the presence of a strong electron-withdrawing nitro group can, in principle, make this ring susceptible to nucleophilic aromatic substitution (SₙAr), especially if a good leaving group were present at an ortho or para position relative to the nitro group. youtube.comyoutube.com In Benzenesulfonamide, 3-nitro-N-phenyl-, the nitro group is meta to the sulfonyl group, providing only modest activation towards SₙAr compared to an ortho or para arrangement. libretexts.org

The N-phenyl ring is substituted with the -NHSO₂R group (a benzenesulfonamido group). This group's effect on electrophilic aromatic substitution is twofold. The sulfonyl group strongly withdraws electron density from the nitrogen atom, which in turn withdraws density from the ring via an inductive effect, deactivating it. However, the nitrogen atom's lone pair of electrons can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions . organicchemistrytutor.comimperial.ac.uk The net result is that the -NHSO₂R group is a deactivating, ortho-, para-director . This is confirmed by synthetic procedures where N-phenylbenzenesulfonamide undergoes nitration and halogenation on the N-phenyl ring, yielding ortho- and para-substituted products. rsc.org

Table 2: Directing Effects of Substituents in Benzenesulfonamide, 3-nitro-N-phenyl-

| Ring | Substituent | Effect on Ring Reactivity | Directing Influence (for SₑAr) |

|---|---|---|---|

| Ring 1 | -NO₂ and -SO₂NHPh | Strongly Deactivated | Meta (relative to both groups) |

| Ring 2 | -NHSO₂(C₆H₄NO₂) | Deactivated | Ortho, Para |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. organicchemistrytutor.com The rate and regioselectivity (the position of substitution) are controlled by the substituents already present on the ring. wikipedia.org Substituents are broadly classified as activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho-, para-directing or meta-directing. wikipedia.orgleah4sci.com

In Benzenesulfonamide, 3-nitro-N-phenyl-, there are two benzene rings where EAS can occur, and the outcome is governed by the directing effects of the existing substituents.

Ring A (3-nitrophenyl ring): This ring is substituted with a nitro group (-NO₂) and an N-phenylsulfamoyl group (-SO₂NHPh).

The nitro group is a powerful deactivating group due to its strong electron-withdrawing properties through both induction and resonance. It is a meta-director. organicchemistrytutor.comyoutube.com

The sulfonyl group (-SO₂-) within the sulfonamide bridge is also strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. youtube.com

With two potent, meta-directing deactivating groups, the 3-nitrophenyl ring is exceptionally unreactive towards further electrophilic aromatic substitution.

Ring B (N-phenyl ring): This ring is substituted with a sulfamoyl group, -NHSO₂(C₆H₄NO₂).

The nitrogen atom's lone pair of electrons can be donated into the phenyl ring through resonance. This effect makes the -NH- group an activating, ortho-, para-director. pressbooks.publibretexts.org

While the attached sulfonyl group is strongly withdrawing, the nitrogen lone pair's resonance donation is the dominant factor in determining the substitution pattern on this ring. libretexts.orgmasterorganicchemistry.com

Therefore, electrophilic attack on the N-phenyl ring is directed to the ortho and para positions. The para product is often favored due to reduced steric hindrance compared to the two ortho positions. masterorganicchemistry.com

Table 1: Directing Effects in Electrophilic Aromatic Substitution of Benzenesulfonamide, 3-nitro-N-phenyl-

| Ring | Substituent(s) | Classification | Directing Effect | Predicted Reactivity |

| A: 3-nitrophenyl | -NO₂ | Strongly Deactivating, Electron-Withdrawing organicchemistrytutor.comyoutube.com | Meta organicchemistrytutor.com | Very Low |

| -SO₂NHPh | Strongly Deactivating, Electron-Withdrawing youtube.com | Meta youtube.com | ||

| B: N-phenyl | -NHSO₂(C₆H₄NO₂) | Activating, Electron-Donating (by resonance) pressbooks.publibretexts.org | Ortho, Para pressbooks.publibretexts.org | Moderate |

Other Aromatic Transformations

Beyond standard electrophilic substitution, aromatic compounds can undergo other transformations.

Ipso Substitution: This is a substitution reaction that occurs at a position already occupied by a non-hydrogen substituent. wikipedia.org The sulfonic acid group (-SO₃H) is known to be susceptible to ipso-substitution and can be added and removed reversibly. This allows it to be used as a "blocking group" to control regioselectivity during synthesis. For example, the para position can be blocked by sulfonation, forcing a subsequent electrophilic attack into the ortho position, after which the sulfonyl group can be removed by treatment with strong acid and heat. masterorganicchemistry.com

Nitro Group Rearrangement: In the presence of very strong acids, such as trifluoromethanesulphonic acid, aromatic nitro compounds have been observed to undergo intramolecular rearrangement. These reactions can involve the migration of the nitro group to a different position on the aromatic ring.

Fragmentation Pathways and Gas-Phase Ion Chemistry

Tandem mass spectrometry serves as a "gas-phase chemistry laboratory," providing significant data on molecular structure and reaction mechanisms through controlled fragmentation. researchgate.net

Mass Spectrometry-Based Fragmentation Analysis (e.g., SO₂ loss, anilide anion formation, phenyl radical loss)

The fragmentation of N-phenyl benzenesulfonamide derivatives in the gas phase is highly dependent on the ionization mode. Studies on the collision-induced dissociation of anions derived from these compounds reveal several key pathways. acs.org

SO₂ Loss: A well-known and common fragmentation pathway for sulfonamides is the elimination of a neutral sulfur dioxide (SO₂) molecule. acs.orgresearchgate.net

Anilide Anion Formation: A significant fragmentation pathway involves the formation of an anilide anion (m/z 92 for the unsubstituted aniline). This occurs through a mechanism involving the specific transfer of a hydrogen atom from the ortho position of the benzenesulfonamide ring to the nitrogen atom, facilitating the cleavage of the S-N bond. acs.orgresearchgate.net

Phenyl Radical Loss: The molecule can also undergo the loss of a phenyl radical to form a radical ion with a mass-to-charge ratio of 155 (for the unsubstituted benzenesulfonamide anion). This fragmentation pathway is notable as it violates the "even-electron rule," which generally predicts that even-electron ions will fragment to produce other even-electron ions. acs.orgresearchgate.net

Carbazolide Anion Formation: Following the initial loss of SO₂, the resulting product ion can undergo a subsequent loss of H₂ to form a stable, cyclized carbazolide anion. Deuterium-labeling experiments have confirmed that this proceeds via an inter-annular mechanism (one hydrogen from each ring) rather than an intra-annular loss from a single ring. acs.orgresearchgate.net

Table 2: Major Anionic Fragmentation Pathways of N-Phenyl Benzenesulfonamide Derivatives

| Pathway | Neutral Loss/Radical Loss | Description | Reference |

| SO₂ Elimination | SO₂ | Common fragmentation involving the extrusion of sulfur dioxide. | researchgate.net, acs.org |

| Anilide Anion Formation | C₆H₅SO₂ radical | Formation of an anilide anion via intramolecular hydrogen transfer from the ortho-position of the sulfonyl ring. | researchgate.net, acs.org |

| Phenyl Radical Loss | C₆H₅ radical | Loss of a phenyl radical, violating the even-electron rule. | researchgate.net, acs.org |

| Cyclization | H₂ (after SO₂ loss) | The [M-SO₂]⁻ ion undergoes H₂ loss to form a carbazolide anion. | researchgate.net, acs.org |

Protonated Molecule Dissociation Mechanisms

The fragmentation of protonated sulfonamides often proceeds differently from that of other amides. The preferred site of protonation is the sulfonamide nitrogen. nih.govresearchgate.net

Upon collisional activation, the protonated molecule undergoes S-N bond dissociation to form a key intermediate: an ion-neutral complex of [sulfonyl cation/aniline]. nih.govresearchgate.net From this complex, several pathways can emerge:

Simple Dissociation: The complex can simply separate to yield the sulfonyl cation and a neutral aniline molecule.

Intra-complex Charge Transfer: A charge transfer can occur between the two components of the complex, resulting in the formation of an aniline radical cation. nih.govresearchgate.net The favorability of this pathway is highly dependent on the substituents. Electron-donating groups on the aniline moiety facilitate this charge transfer, while strong electron-withdrawing groups inhibit it. nih.gov

Sulfonyl Cation Migration: In related systems, a competing channel involves the migration of the sulfonyl cation to a carbon atom of the other aromatic ring, which can be followed by cyclization. However, research suggests that electron-withdrawing groups, such as the nitro group, effectively inhibit this cyclization pathway. nih.gov

Intramolecular Rearrangement Reactions and Their Elucidation (e.g., hydrogen transfer, cyclization)

Gas-phase intramolecular rearrangements are key to understanding the fragmentation spectra of these molecules.

Anionic Hydrogen Transfer: As detailed in section 3.4.1, the formation of the anilide anion from the deprotonated parent molecule is a prime example of an intramolecular rearrangement. This process is elucidated through tandem mass spectrometry experiments on deuterium-labeled compounds, which confirm that a hydrogen atom is specifically transferred from the ortho-position of the benzenesulfonyl ring to the nitrogen, triggering the S-N bond cleavage. acs.orgresearchgate.net

Anionic Cyclization: The formation of the carbazolide anion from the [M-SO₂]⁻ fragment is another significant rearrangement. This cyclization, confirmed by labeling studies to be an inter-annular process, results in a highly stable, conjugated system. acs.orgresearchgate.net

Protonated Sulfonyl Cation Transfer: For protonated molecules, the migration of the entire sulfonyl group from the nitrogen atom to a carbon atom on an adjacent phenyl ring represents a major intramolecular rearrangement. nih.gov While this N-to-C sulfonyl cation transfer followed by cyclization is a predominant channel for some derivatives, it is significantly suppressed in molecules containing deactivating, electron-withdrawing groups like -NO₂. nih.gov The primary rearrangement for such protonated molecules is the dissociation into the [sulfonyl cation/aniline] ion-neutral complex. nih.govresearchgate.net

While research exists for related isomers and derivatives, such as 4-nitro-N-phenylbenzenesulfonamide or N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, the strict focus on "Benzenesulfonamide, 3-nitro-N-phenyl-" precludes the use of this data as a direct substitute. mdpi.comrsc.org Spectroscopic data is highly specific to the exact molecular structure, and even small changes in substituent position, such as moving the nitro group from the 3-position to the 4-position on the benzene ring, would result in different and non-transferable spectral values.

Therefore, without access to published experimental spectra for Benzenesulfonamide, 3-nitro-N-phenyl-, a scientifically accurate and detailed article adhering to the requested outline cannot be generated. A theoretical estimation of spectral values would not meet the requirement for an analysis based on detailed research findings.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzenesulfonamide, 3 Nitro N Phenyl

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) provides significant insights into the structural framework of Benzenesulfonamide (B165840), 3-nitro-N-phenyl- by inducing fragmentation and analyzing the resulting product ions. While studies on the specific 3-nitro isomer are not extensively detailed, the fragmentation patterns of N-phenyl benzenesulfonamides are well-documented and provide a strong basis for predicting its behavior upon collisional activation in the gas phase. researchgate.netacs.org

Under negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ undergoes several characteristic fragmentation pathways. researchgate.net A primary and well-known fragmentation route for benzenesulfonamides is the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. researchgate.netacs.org

Beyond the SO₂ loss, other mechanistically significant fragmentations occur. One key pathway involves a specific hydrogen transfer from the ortho position of the benzenesulfonamide ring to the nitrogen atom, leading to the formation of an anilide anion at a mass-to-charge ratio (m/z) of 92. researchgate.netacs.org Following the initial elimination of SO₂, the resulting product ion can undergo further fragmentation, primarily through an inter-annular loss of H₂ to form a stable carbazolide anion (m/z 166). researchgate.netacs.org Deuterium-labeling experiments have confirmed that this inter-ring mechanism is the preferred pathway over a less energetically favorable intra-annular H₂ loss. researchgate.net

Another notable, though less common, fragmentation is the loss of a phenyl radical, which results in a radical anion. This type of fragmentation is an exception to the "even-electron rule" which typically governs the fragmentation of even-electron ions. researchgate.netacs.org For protonated molecules [M+H]⁺, studies on similar sulfonamides suggest that fragmentation can proceed through the migration of a sulfonyl cation, leading to cyclization reactions. nih.govresearchgate.net The presence of the electron-withdrawing nitro group on the benzenesulfonyl ring is expected to influence the relative abundance of these fragment ions.

Table 1: Predicted MS/MS Fragmentation Pathways for [Benzenesulfonamide, 3-nitro-N-phenyl- - H]⁻

| Precursor Ion (m/z) | Key Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 277.04 | Neutral Loss of SO₂ | 213.04 | [O₂N-C₆H₄-N-C₆H₅]⁻ |

| 277.04 | Ortho-H Transfer & Cleavage | 92.05 | Anilide Anion [C₆H₅NH]⁻ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for Benzenesulfonamide, 3-nitro-N-phenyl- is not publicly available, extensive data on its isomers and closely related analogues allow for a detailed and accurate prediction of its solid-state characteristics. mdpi.comresearchgate.netnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of Benzenesulfonamide, 3-nitro-N-phenyl- is expected to be dominated by a network of intermolecular hydrogen bonds. Analysis of its isomers, N-(phenyl)-2-nitrobenzenesulfonamide and N-(phenyl)-4-nitrobenzenesulfonamide, reveals that the amide hydrogen (N–H) acts as a hydrogen bond donor to an oxygen atom of the sulfonyl group (S=O) of an adjacent molecule. nih.govnih.gov This interaction typically forms a C(4) chain motif, where molecules are linked into infinite chains running along one of the crystal axes. researchgate.netnih.gov

C–H···O Interactions: Weaker C–H···O hydrogen bonds involving aromatic C-H donors and oxygen atoms from either the sulfonyl or nitro groups further stabilize the packing. iucr.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may occur, although their presence and geometry are highly dependent on the steric influence of the nitro group's position. iucr.org

Nitro Group Interactions: The nitro group itself can participate in intermolecular contacts, such as nitro-N—O···π interactions or contacts between nitro oxygen atoms and atoms on neighboring molecules. mdpi.comresearchgate.net In some related structures, the amine H atom forms an intramolecular hydrogen bond with a neighboring nitro substituent. researchgate.net

The collective effect of these interactions is a densely packed, stable three-dimensional supramolecular architecture.

Molecular Conformation and Dihedral Angles

The molecular conformation of Benzenesulfonamide, 3-nitro-N-phenyl- is defined by the relative orientation of its two phenyl rings and the geometry of the sulfonamide bridge. The molecule is not planar, exhibiting significant twisting at the S–N bond. This twisting is quantified by key dihedral angles. mdpi.comnih.gov

Based on data from its isomers, the following conformational features are anticipated:

C–S–N–C Torsion Angle: This angle describes the twist around the S-N bond. In the 4-nitro isomer, this angle is 61.89 (32)°, while in the 2-nitro isomer, it is -72.83 (15)°. nih.govnih.gov A similar significant torsion is expected for the 3-nitro isomer.

Sulfonamide Geometry: The geometry around the sulfur atom is tetrahedral, and the N–C bond in the –SO₂–NH–C– segment typically adopts a gauche torsion with respect to the S=O bonds. nih.govnih.gov

Table 2: Comparison of Key Dihedral Angles in Nitro-N-phenylbenzenesulfonamide Isomers

| Compound | Dihedral Angle Between Rings (°) | C–S–N–C Torsion Angle (°) | Source(s) |

|---|---|---|---|

| N-(phenyl)-2-nitrobenzenesulfonamide | 59.55 (7) | -72.83 (15) | nih.gov |

| N-(phenyl)-3-nitrobenzenesulfonamide (Predicted) | ~40-50 | ~60-70 | mdpi.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of Benzenesulfonamide, 3-nitro-N-phenyl-.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of Benzenesulfonamide, 3-nitro-N-phenyl- and for its preparative isolation. A robust reverse-phase (RP) HPLC method has been established for this compound. sielc.com

The method is scalable, making it suitable for both small-scale analytical purity checks and larger-scale preparative separation to isolate the compound from reaction mixtures or remove impurities. sielc.comsielc.com The use of formic acid in the mobile phase ensures compatibility with mass spectrometry (LC-MS), allowing for simultaneous separation and mass-based identification. sielc.com

Table 3: Typical HPLC Conditions for Benzenesulfonamide, 3-nitro-N-phenyl- Analysis

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Column | Newcrom R1 or C18 | Stationary phase for reverse-phase separation. | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and an acid (e.g., Phosphoric Acid or Formic Acid) | Eluent system to control retention and separation. | sielc.comsielc.com |

| Detection | UV | Monitoring the eluting compound based on its absorbance. | cdc.gov |

| Application | Analytical purity assessment, preparative separation, pharmacokinetics. | Versatile method for various analytical needs. | sielc.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, including the synthesis of benzenesulfonamides. rsc.orgnih.gov During the synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-, TLC allows a chemist to qualitatively track the consumption of starting materials (e.g., 3-nitrobenzenesulfonyl chloride and aniline) and the formation of the desired product. rsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The separated spots, corresponding to different compounds in the mixture, are visualized (often under UV light, as the aromatic rings are UV-active). By comparing the reaction mixture's chromatogram to that of the starting materials and a pure product standard, one can determine if the reaction is complete. researchgate.net This technique is crucial for deciding when to terminate a reaction and begin the work-up and purification procedures. rsc.orgthieme.de

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Benzenesulfonamide, 3-nitro-N-phenyl- |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |

| N-(phenyl)-2-nitrobenzenesulfonamide |

| N-(phenyl)-4-nitrobenzenesulfonamide |

| N-(3-nitrobenzoyl)benzenesulfonamide |

| Benzenesulfonamide, 3-nitro-4-(phenylamino)- |

| N-(3-Methylphenyl)-2-nitrobenzenesulfonamide |

| 3-nitrobenzenesulfonyl chloride |

Computational Chemistry and Modeling Studies on Benzenesulfonamide, 3 Nitro N Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and reactivity of chemical compounds. For derivatives closely related to Benzenesulfonamide (B165840), 3-nitro-N-phenyl-, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been extensively utilized. researchgate.netsci-hub.se

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com Studies on benzenesulfonamide derivatives often employ DFT methods, such as B3LYP and B3PW91, with various basis sets like 6-31G(d) or 6-311++G(d,p), to optimize molecular geometry and predict electronic characteristics. researchgate.netmkjc.inmdpi.com These calculations provide insights into the molecule's stability, reactivity, and spectral properties. sci-hub.se

Key electronic and reactivity descriptors calculated via DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and reactivity. mkjc.in A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mkjc.in This is critical for predicting how the molecule will interact with other molecules, including biological receptors.

For a closely related compound, 4-methyl-N-(3-nitrophenyl) benzene (B151609) sulfonamide, DFT calculations have been used to analyze its structure and vibrational spectra, validating experimental findings. sci-hub.se The presence of the electron-withdrawing nitro group significantly influences the electronic distribution and reactivity of the molecule.

| Parameter | Description | Typical Implication |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; represents electron-donating ability. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; represents electron-accepting ability. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. mkjc.in |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Higher values indicate a greater ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Higher hardness correlates with lower reactivity. mdpi.com |

The Hartree-Fock (HF) method is another foundational quantum chemistry technique used for molecular orbital analysis. researchgate.net While DFT methods incorporate electron correlation for greater accuracy, HF provides a valuable starting point for understanding the electronic structure. It is often used in conjunction with DFT to provide a comparative analysis of a molecule's properties. researchgate.net

HF calculations are instrumental in:

Molecular Orbital Visualization: Determining the shape and energy of molecular orbitals (MOs), such as HOMO and LUMO.

Initial Geometry Optimization: Providing a preliminary optimized structure that can be further refined using more computationally intensive methods like DFT. researchgate.net

Analysis of Electronic Transitions: The results from HF calculations can help in interpreting UV-Visible spectra by identifying the orbitals involved in electronic transitions.

For various benzenesulfonamide derivatives, theoretical studies have utilized both HF and DFT methods to examine their optimized molecular structures and harmonic vibrational frequencies, showing a good correlation with experimental data. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a protein's active site. sci-hub.se

MD simulations can predict the most stable conformations of a molecule by simulating its movement over time. In a study of N-(3-methylphenyl)-2-nitrobenzenesulfonamide, a related isomer, the molecule was found to be twisted at the S-N bond, with a specific dihedral angle between the sulfonyl and anilino rings. researchgate.net Such structural analyses, often initiated from X-ray crystallography data, reveal key conformational features. researchgate.netmdpi.com

MD simulations can dynamically explore these features by calculating:

Torsion Angles: The rotation around specific bonds, such as the C-S-N-C backbone, is monitored to identify preferred orientations of the phenyl rings. mdpi.com

Radius of Gyration (RoG): This parameter measures the compactness of the molecule over time. A stable RoG value during a simulation suggests that the molecule maintains a consistent and stable conformation. nih.gov

Root-Mean-Square Deviation (RMSD): By tracking the RMSD of the molecule's atoms relative to an initial structure, simulations can assess conformational stability. Large fluctuations may indicate significant flexibility or a transition between different conformations.

When a ligand is docked into a protein, MD simulations are crucial for evaluating the stability of the resulting complex. rsc.org For sulfonamide derivatives studied as enzyme inhibitors, MD simulations of the ligand-protein complex can reveal how the interactions evolve over time. nih.gov

Key analyses in these simulations include:

Complex Stability: The RMSD of the protein backbone and the ligand is calculated to ensure the simulation has reached equilibrium and the ligand remains stably bound in the active site. nih.gov

Interaction Persistence: The simulation tracks the duration and stability of specific interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues. For example, a study on triazole benzene sulfonamide derivatives found that a pi-pi stacking interaction with a tryptophan residue was present for 83% of the simulation time, indicating a highly stable interaction. nih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. rjb.ro This method is widely used in drug design to screen potential inhibitors and understand their binding mechanisms. nih.gov

In a study investigating various sulfonamide derivatives as potential antibacterial agents, docking was performed against the penicillin-binding protein 2X (PBP-2X). rjb.ro The results highlighted the importance of the nitro group's position. A derivative closely related to the title compound, 4-methyl-N-(3-nitrophenyl)benzenesulfonamide (4M3NPBS), which features the same meta-nitro substitution pattern, exhibited the highest docking score among the tested compounds, suggesting strong binding affinity. rjb.ro

The key findings from this docking study include:

Binding Affinity: The meta-nitro derivative (4M3NPBS) showed the maximum docking score, indicating it is a promising candidate for inhibiting PBP-2X. rjb.ro

Interaction with Active Site Residues: The docking poses revealed that favorable hydrogen bond interactions were formed with key amino acids in the active site, including GLY 664, VAL 662, and ARG 426. rjb.ro

Comparison with Standard Drugs: The binding interactions and energy values of the top sulfonamide derivatives were comparable to those of the standard drug cefuroxime, suggesting they could serve as a scaffold for developing new antimicrobial agents. rjb.ro

| Parameter | Finding |

|---|---|

| Target Protein | Penicillin-binding protein 2X (PBP-2X) |

| Docking Score | Maximum score among the tested sulfonamide derivatives. |

| Key Interacting Residues | GLY 664, VAL 662, ARG 426 |

| Interaction Type | Favorable hydrogen bond interactions. |

| Comparative Analysis | Binding results were comparable to the standard drug, cefuroxime. |

Prediction of Binding Modes and Affinities

Computational docking is a key method used to predict the orientation and binding affinity of a ligand to a biological target, such as an enzyme or receptor. For benzenesulfonamide derivatives, docking studies have been crucial in understanding their inhibitory mechanisms. For instance, studies on similar sulfonamides targeting enzymes like carbonic anhydrase (CA) and dihydropteroate (B1496061) synthase (DHPS) have shown that the benzenesulfonamide moiety is critical for binding. rsc.orgnih.gov

In the case of CA enzymes, the sulfonamide group typically coordinates to the zinc ion in the active site. rsc.orgnih.gov The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds and van der Waals forces between the ligand and the amino acid residues of the protein. mkjc.in The predicted binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-receptor complex; a lower binding energy generally indicates a more stable interaction. nih.govnih.gov For example, docking studies of novel sulfonamide derivatives against bacterial DHPS have reported binding free energies as strong as -8.1 kcal/mol. nih.gov While specific data for 3-nitro-N-phenyl-benzenesulfonamide is not detailed, it is expected to adopt a binding mode where the sulfonamide group anchors it to the target, and the phenyl and nitrophenyl rings engage in hydrophobic and aromatic interactions within the binding pocket. rsc.orgnih.gov

Table 1: Predicted Binding Affinities of Related Sulfonamide Derivatives

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Citation |

|---|---|---|---|

| Benzylidine-hydrazine-carbothioamide | Breast Cancer Receptor (4PYP) | High Affinity (Specific values not stated) | nih.gov |

| N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (DHPS) | -8.1 | nih.gov |

| Sulfonamide with Indole (B1671886) Moiety | SARS CoV 3CL protease | -8.70 | nih.gov |

| {(4-nitrophenyl)sulfonyl}tryptophan | COVID-19 Main Protease (5MMN) | -6.35 | nih.gov |

Identification of Key Interacting Amino Acid Residues

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues that form key interactions with the ligand. In studies of benzenesulfonamide-based inhibitors of carbonic anhydrase IX (CA IX), a common binding pattern involves the phenyl-sulfonamide moiety aligning towards residues such as His94, His96, and His119. rsc.org The tail groups of the inhibitors, in this case the N-phenyl and 3-nitro substituents, would then extend into other regions of the active site, interacting with residues that can modulate isoform specificity. rsc.orgnih.gov

For example, in the active site of the SARS Coronavirus Main Proteinase, sulfonamide compounds have been shown to form hydrogen bonds with residues like Gly143 and Cys145. nih.gov Another study on a sulfonamide derivative targeting the same protein identified interactions with Thr 25 and Thr 26 via the pi-electrons of an indole moiety. nih.gov For Benzenesulfonamide, 3-nitro-N-phenyl-, it is anticipated that the sulfonamide oxygens and the nitro group would act as hydrogen bond acceptors, while the NH group could be a hydrogen bond donor, interacting with polar residues in a target's active site. The aromatic rings are likely to form pi-stacking or hydrophobic interactions with nonpolar residues.

Table 2: Key Interacting Residues for Sulfonamide Derivatives with Various Targets

| Target | Key Interacting Residues | Type of Interaction | Citation |

|---|---|---|---|

| Carbonic Anhydrase IX (CA IX) | His94, His96, His119, Thr200 | Hydrogen Bonding, Alignment | rsc.org |

| COVID-19 Main Protease (5MMN) | ASP 73, ILE 78, PRO 79 | Not specified | nih.gov |

| SARS Coronavirus Main Proteinase | Gly143, Cys145 | Hydrogen Bonding | nih.gov |

| Dihydropteroate Synthase (DHPS) | Not specified | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for rationalizing SAR data. researchgate.netqsardb.org QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. mdpi.com

For benzenesulfonamides, SAR studies have revealed that modifications to the aromatic rings can significantly impact activity. nih.gov For instance, the position of substituents on the phenyl rings can dictate the binding orientation and affinity for a given target. nih.gov Computational approaches like 2D-QSAR can predict the inhibitory concentration (IC50) of new derivatives based on their structural features. researchgate.net Molecular docking further elucidates these relationships by showing how different substitutions alter the binding mode within the active site. nih.govresearchgate.net The 3-nitro group on the benzenesulfonamide ring and the N-phenyl substituent of the title compound are key structural features that would be analyzed in SAR studies to understand their contribution to activity and selectivity.

In Silico ADME and Toxicity Prediction for Lead Optimization

A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity. nih.gov In silico ADME and toxicity (ADMET) prediction has become an indispensable tool for identifying promising candidates early in the discovery pipeline and reducing late-stage failures. nih.govnih.gov

Various computational models and web servers are used to predict the ADMET properties of compounds like Benzenesulfonamide, 3-nitro-N-phenyl-. nih.govd-nb.info These tools evaluate parameters such as drug-likeness (e.g., Lipinski's Rule of Five), absorption profiles, metabolic stability, and potential toxicity endpoints like carcinogenicity and mutagenicity. nih.govnih.govnih.gov For nitroaromatic compounds, specific QSAR models have been developed to predict their in vivo toxicity, such as the 50% lethal dose (LD50). mdpi.comnih.gov These models use molecular descriptors to build a statistical relationship between chemical structure and toxicological outcomes. mdpi.comnih.gov Such predictions are crucial for optimizing the safety profile of a lead compound.

Table 3: Common In Silico ADMET Prediction Parameters

| Parameter Category | Specific Prediction | Relevance | Citation |

|---|---|---|---|

| Physicochemical Properties | Lipinski's Rule of Five, logP | Oral bioavailability and drug-likeness | nih.govd-nb.info |

| Absorption | Caco-2 permeability, Human Intestinal Absorption | Gut absorption after oral administration | nih.govrsc.org |

| Metabolism | Cytochrome P450 inhibition | Drug-drug interactions, metabolic stability | d-nb.info |

| Toxicity | LD50, Carcinogenicity, Mutagenicity | Safety profile and potential adverse effects | mdpi.comnih.govnih.gov |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory provides deep insights into the chemical reactivity and kinetic stability of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mkjc.in

Biological Activities and Mechanisms of Action of Benzenesulfonamide, 3 Nitro N Phenyl

Antimicrobial Activity

While the broader class of sulfonamides is well-known for its antimicrobial properties, specific data on Benzenesulfonamide (B165840), 3-nitro-N-phenyl- is limited. However, research on related benzenesulfonamide derivatives provides insight into their potential antimicrobial action.

Antibacterial Properties (e.g., inhibition of dihydropteroate (B1496061) synthase)

Sulfonamides traditionally exert their antibacterial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net This inhibition disrupts the production of folate, which is necessary for synthesizing nucleic acids, thereby halting bacterial growth. nih.gov

While direct studies on Benzenesulfonamide, 3-nitro-N-phenyl- are not prominent in the reviewed literature, various other substituted benzenesulfonamide derivatives have demonstrated notable antibacterial activity. For instance, certain novel benzenesulfonamide derivatives have shown significant inhibitory action against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae. nih.govrsc.org In some cases, the antibacterial potency of these derivatives, when combined with cell-penetrating peptides, has been observed to be substantial, with Minimum Inhibitory Concentrations (MIC) as low as 3.9 μg/mL against strains like S. aureus. nih.gov Other research has highlighted the efficacy of specific benzenesulfonamide compounds against Pseudomonas aeruginosa. researchgate.net

Antifungal Properties and Efficacy against Fungal Strains

The potential of benzenesulfonamide derivatives extends to antifungal applications. Studies have shown that certain N-arylbenzenesulfonamides exhibit a broad spectrum of activity against various plant pathogenic fungi. nih.gov For example, one derivative demonstrated a 51.00% potency against Aspergillus flavus when compared to the standard drug Griseofulvin. researchgate.net The general benzenesulfonamide scaffold is recognized for its antifungal potential, although specific efficacy data for Benzenesulfonamide, 3-nitro-N-phenyl- remains to be fully elucidated. nih.gov

Anticancer Activity

Nitro-substituted benzenesulfonamide derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant anti-proliferative effects through various mechanisms of action.

Anti-proliferative Effects on Various Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231)

Research has confirmed the cytotoxic effects of benzenesulfonamide derivatives bearing a nitro group against several cancer cell lines. A thiazolone-benzenesulfonamide compound substituted with a nitro group at the para position displayed highly potent inhibitory effects against the triple-negative breast cancer cell line (MDA-MB-231) and the estrogen receptor-positive breast cancer cell line (MCF-7), with IC50 values of 5.54 µM and 2.55 µM, respectively. rsc.org Similarly, new isoquinoline (B145761) derivatives containing a nitrophenyl group have shown antiproliferative activity against both MCF-7 and the liver cancer cell line HepG2. researchgate.net Another study on benzenesulphonohydrazide derivatives also reported cytotoxicity against HepG2 cells. nih.gov The data underscores the potential of the nitro-benzenesulfonamide core structure in targeting a range of cancer cell types.

Table 1: In Vitro Anti-proliferative Activity of Selected Nitro-Benzenesulfonamide Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| p-nitro substituted thiazolone-benzenesulfonamide (4g) | MDA-MB-231 | 5.54 | rsc.org |

| p-nitro substituted thiazolone-benzenesulfonamide (4g) | MCF-7 | 2.55 | rsc.org |

| Nitrophenyl-tetrahydroisoquinoline (Compound 3) | HepG2 | 75 µg/ml | researchgate.net |

| N-Alkyl-Nitroimidazole | MDA-MB-231 | ~17 | researchgate.net |

Mechanisms of Cell Cycle Modulation (e.g., S-phase arrest, induction of DNA Double-Strand Breaks)

The anticancer effects of these compounds are often linked to their ability to interfere with the cancer cell cycle. Upon DNA damage, cells typically arrest at specific checkpoints to allow for repair before proceeding with division. nih.govmdpi.com Several benzenesulfonamide derivatives have been shown to induce such arrests.

A study on substituted N-Phenyl Ureidobenzenesulfonate derivatives, which also involved the synthesis of the related compound 3-Nitro-N-(2-propylphenyl)benzenesulfonamide, found that these agents can cause a significant block in the S-phase of the cell cycle. nih.gov This S-phase arrest prevents the cell from completing DNA replication, a crucial step for proliferation. nih.gov Furthermore, these compounds were found to induce DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis if not repaired. nih.gov Other related benzenesulfonamide derivatives have been observed to arrest the cell cycle at the G0/G1, S, or G2/M phases, indicating that the precise mechanism can vary depending on the specific chemical structure and the cancer cell type. mdpi.comnih.govnih.gov For example, one nitrophenyl-containing compound was found to cause cell cycle arrest at both the G0-G1 and G2/M phases in HepG2 cells. researchgate.net

Enzyme Inhibition in Cancer Pathways (e.g., Carbonic Anhydrase IX (CA IX), Thymidylate Synthase)

A key mechanism underlying the anticancer activity of many benzenesulfonamides is the inhibition of specific enzymes that are crucial for tumor growth and survival.